molecular formula C5H14ClNO B13494214 [(2S)-2-methoxypropyl](methyl)amine hydrochloride

[(2S)-2-methoxypropyl](methyl)amine hydrochloride

Cat. No.: B13494214
M. Wt: 139.62 g/mol
InChI Key: PXTPJTWXYQKSBR-JEDNCBNOSA-N
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Description

(2S)-2-methoxypropylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropylamine hydrochloride typically involves the reaction of 2-methoxypropylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxypropylamine+methyl chloride(2S)-2-methoxypropylamine hydrochloride\text{2-methoxypropylamine} + \text{methyl chloride} \rightarrow \text{(2S)-2-methoxypropylamine hydrochloride} 2-methoxypropylamine+methyl chloride→(2S)-2-methoxypropylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of (2S)-2-methoxypropylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

Scientific Research Applications

(2S)-2-methoxypropylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-methylpropan-1-amine hydrochloride
  • 2-methoxy-N,2-dimethyl-1-propanamine hydrochloride
  • 2-methoxypropylamine hydrochloride

Uniqueness

(2S)-2-methoxypropylamine hydrochloride stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemical configuration can result in unique properties that are not observed in its structural analogs.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S)-2-methoxy-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m0./s1

InChI Key

PXTPJTWXYQKSBR-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CNC)OC.Cl

Canonical SMILES

CC(CNC)OC.Cl

Origin of Product

United States

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